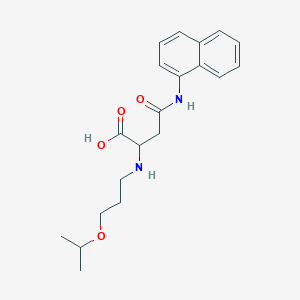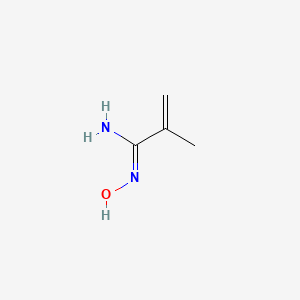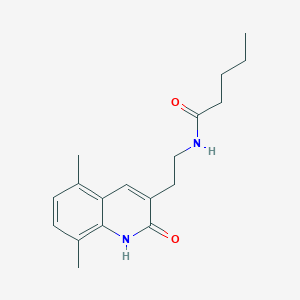![molecular formula C23H29N5O4 B2695457 3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887454-21-9](/img/structure/B2695457.png)
3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds. It also contains a dimethoxyphenethyl group, which is a phenethyl group with two methoxy functional groups attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine core, with the various substituents adding complexity to the molecule. The presence of the dimethoxyphenethyl group would introduce elements of aromaticity, while the butyl and methyl groups would provide aliphatic character .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability would need to be determined experimentally .Applications De Recherche Scientifique
Molecular Studies and Receptor Affinity
Compounds within this chemical family, particularly those with an imidazo[2,1-f]purine-2,4-dione nucleus, have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. Research indicates these compounds, especially those with a substituent at the 7-position, exhibit significant affinity towards 5-HT1A, 5-HT7, and D2 receptors. Docking studies suggest that the 7-position substituent is essential for receptor affinity and selectivity, highlighting the potential of these compounds in developing treatments with anxiolytic and antidepressant effects (Zagórska et al., 2015).
Pharmacological Evaluation
Further pharmacological evaluation of these compounds, particularly N-8-arylpiperazinylpropyl derivatives, has shown potential anxiolytic and antidepressant activity in preclinical models. For example, specific derivatives exerted anxiolytic-like activity in the four-plate test in mice, and others behaved like antidepressants in the forced swimming test, comparable to the effect of Imipramine. This suggests the promising nature of these compounds for future research aiming at new derivatives with potential anxiolytic/antidepressant activity (Zagórska et al., 2009).
Serotonin Transporter Activity
The affinity of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione for the serotonin transporter and their acid–base properties have been evaluated, providing insights into the pharmacokinetic profile of these compounds. Such studies are essential for understanding how these compounds interact with biological targets and could inform the development of new pharmacological agents (Zagórska et al., 2011).
Luminescence Sensing Applications
In addition to their potential in pharmacology, derivatives of imidazo[2,1-f]purine-2,4-dione have been explored for their luminescence properties. For instance, lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have shown selective sensitivity to benzaldehyde-based derivatives, indicating their potential as fluorescence sensors (Shi et al., 2015).
Propriétés
IUPAC Name |
2-butyl-6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-6-7-11-27-21(29)19-20(25(3)23(27)30)24-22-26(15(2)14-28(19)22)12-10-16-8-9-17(31-4)18(13-16)32-5/h8-9,13-14H,6-7,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFOGBLARMBGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC(=C(C=C4)OC)OC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2695374.png)


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2695378.png)


![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2695382.png)
![(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2695383.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2695387.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2695389.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2695395.png)